methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, an isobutyl group, and a methyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the functional groups they contain. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles can participate in a variety of biochemical pathways, depending on their specific structure and the functional groups they contain. For example, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Result of Action
The molecular and cellular effects of pyrazoles can vary greatly depending on their specific structure and the functional groups they contain. A change in structure translates into changes in properties .
Action Environment
The action of pyrazoles can be influenced by environmental factors such as the type of solvent. More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-isobutyl-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Ester hydrolysis: Formation of 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid.
Oxidation and reduction: Formation of oxidized or reduced pyrazole derivatives.
Scientific Research Applications
Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Organic synthesis: Serves as an intermediate in the preparation of more complex heterocyclic compounds.
Biological studies: Investigated for its effects on various biological pathways and potential as a biochemical probe.
Industrial applications: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the isobutyl group, which may affect its biological activity and chemical reactivity.
Methyl 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylate: Substitution of bromine with chlorine can alter the compound’s reactivity and interaction with biological targets.
Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate: Replacement of the isobutyl group with a methyl group can impact the compound’s steric and electronic properties.
Uniqueness
Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic characteristics. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)4-6-7(10)8(12-11-6)9(13)14-3/h5H,4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCWPPHOSZHFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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